Diisopropylphosphoramidous dichloride Diisopropylphosphoramidous dichloride
Brand Name: Vulcanchem
CAS No.: 921-26-6
VCID: VC0015615
InChI: InChI=1S/C6H14Cl2NP/c1-5(2)9(6(3)4)10(7)8/h5-6H,1-4H3
SMILES: CC(C)N(C(C)C)P(Cl)Cl
Molecular Formula: C6H14Cl2NP
Molecular Weight: 202.06 g/mol

Diisopropylphosphoramidous dichloride

CAS No.: 921-26-6

VCID: VC0015615

Molecular Formula: C6H14Cl2NP

Molecular Weight: 202.06 g/mol

* For research use only. Not for human or veterinary use.

Diisopropylphosphoramidous dichloride - 921-26-6

Description

Diisopropylphosphoramidous dichloride, also known as N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine, is a chemical compound with the molecular formula C₆H₁₄Cl₂NP and a molecular weight of 202.06 g/mol . It is primarily used as a reagent in the synthesis of peptides and oligonucleotide analogues. This compound is typically synthesized through the monoamination of phosphorus trichloride, involving the addition of diisopropylamine to a solution of phosphorus trichloride in dry ether under an argon atmosphere at -40°C. The reaction mixture is then warmed to 0°C and left overnight, after which the resulting precipitate is filtered, and the solution is concentrated and distilled under vacuum to yield the product. It is known to be a liquid at room temperature.

Diisopropylphosphoramidous dichloride undergoes various chemical reactions, including substitution reactions with alcohols in the presence of 1H-tetrazole to form phosphites, which can be further oxidized to phosphoesters. It is also suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions. The compound has applications in metabolic oligosaccharide engineering (MOE) for synthesizing bioactive molecules and in developing novel phosphate-containing bioactive molecules.

Similar compounds include diethylphosphoramidous dichloride, dimethylphosphoramidous dichloride, bis(diisopropylamino)chlorophosphine, N,N-dimethylphosphoramic dichloride, and isocyanatophosphonic dichloride. Diisopropylphosphoramidous dichloride is similar to other phosphoramidous dichlorides, but what sets it apart is its specific use in the synthesis of peptides and oligonucleotide analogues, making it a valuable reagent in biochemical research. It should be stored at temperatures between 2-8°C.

CAS No. 921-26-6
Product Name Diisopropylphosphoramidous dichloride
Molecular Formula C6H14Cl2NP
Molecular Weight 202.06 g/mol
IUPAC Name N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine
Standard InChI InChI=1S/C6H14Cl2NP/c1-5(2)9(6(3)4)10(7)8/h5-6H,1-4H3
Standard InChIKey UPPVRFOGRCBSJP-UHFFFAOYSA-N
SMILES CC(C)N(C(C)C)P(Cl)Cl
Canonical SMILES CC(C)N(C(C)C)P(Cl)Cl
Synonyms Diisopropylaminophosphordichloride;_x000B_Diisopropylphosphoramidous Dichloride;
PubChem Compound 5139911
Last Modified Sep 15 2023

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